{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

Lipophilicity XLogP3 Drug-likeness

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol (CAS 1701823-63-3) is a tetrahydro-triazolopyrimidine derivative bearing a hydroxymethyl substituent at the 2-position. The compound belongs to the class of fused [1,2,4]triazolo[1,5-a]pyrimidine heterocycles, which are widely employed as building blocks in medicinal chemistry and materials science.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
Cat. No. B13077076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1CNC2=NC(=NN2C1)CO
InChIInChI=1S/C6H10N4O/c11-4-5-8-6-7-2-1-3-10(6)9-5/h11H,1-4H2,(H,7,8,9)
InChIKeyUTYYRRKNDHWJCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol: Physicochemical and Structural Profile for Procurement Decisions


{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol (CAS 1701823-63-3) is a tetrahydro-triazolopyrimidine derivative bearing a hydroxymethyl substituent at the 2-position. The compound belongs to the class of fused [1,2,4]triazolo[1,5-a]pyrimidine heterocycles, which are widely employed as building blocks in medicinal chemistry and materials science [1]. Its saturated pyrimidine ring distinguishes it from the fully aromatic analog [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol (CAS 1160695-16-8), imparting distinct conformational and physicochemical properties that are critical for downstream application-specific performance [2].

Why Generic Substitution Fails: Quantifiable Differentiation of {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol from In-Class Analogs


Although numerous triazolopyrimidine analogs are commercially available, simple substitution of the target compound with a close structural relative—such as the unsaturated [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol or the 5,7-dimethyl derivative—can adversely affect key physicochemical parameters that govern solubility, permeability, and molecular recognition. As shown in the quantitative evidence below, the target compound exhibits a distinct lipophilicity profile (XLogP3 = -0.5 vs. -0.8 for the unsaturated analog and 0 for the methyl-substituted derivatives) [1][2], possesses two hydrogen bond donors compared to one in the aromatic and dimethyl analogs [1][3], and has a molecular weight of 154.17 g/mol that is intermediate between the lighter unsaturated form (150.14 g/mol) and the heavier dimethylated variant (178.19 g/mol) [1][4]. These quantitative differences directly influence the compound's behavior in biological assays and formulation, making generic interchange scientifically unjustified without experimental confirmation.

Product-Specific Quantitative Evidence Guide for {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol


Lipophilicity (XLogP3) Comparison Between the Target Compound and Its Closest Analogs

The target compound shows an XLogP3 value of -0.5, which is intermediate among its closest analogs. The unsaturated [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol has an XLogP3 of -0.8, while the 5-methyl, 6-methyl, and 5,7-dimethyl derivatives all have an XLogP3 of 0 [1][2][3][4]. This 0.3–0.5 log unit difference places the target compound in a unique lipophilicity window.

Lipophilicity XLogP3 Drug-likeness

Hydrogen Bond Donor Count: Target vs. Aromatic and Dimethyl Analogs

The target compound possesses two hydrogen bond donors (HBD), whereas the unsaturated analog and the 5,7-dimethyl analog each have only one HBD [1][2][3]. The 5-methyl and 6-methyl tetrahydro analogs also have two HBDs but differ in lipophilicity and molecular weight [4][5].

Hydrogen Bond Donors Rule of Five Permeability

Molecular Weight Differentiation: Target vs. Lightest and Heaviest Closest Analogs

With a molecular weight of 154.17 g/mol, the target compound is 4.03 g/mol heavier than the unsaturated analog (150.14 g/mol) and 24.02 g/mol lighter than the 5,7-dimethyl analog (178.19 g/mol) [1][2][3]. The 5-methyl and 6-methyl tetrahydro analogs each have a molecular weight of 168.20 g/mol, placing them between the target and the dimethyl derivative [4][5].

Molecular Weight Bioavailability Fragment-based design

Commercial Purity Specification: Target Compound Available at 95% Purity

The target compound is commercially supplied with a minimum purity of 95%, as verified by vendor analytical data . While purity specifications for the analog {5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol are also reported at similar levels (≥95%) , the unsaturated [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol is frequently listed at purities ranging from 95% to 98% depending on the supplier .

Purity Quality Control Procurement Specification

Best Research and Industrial Application Scenarios for {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and HBD Count

The target compound's intermediate XLogP3 of -0.5, compared to -0.8 for the aromatic analog and 0 for dimethylated derivatives, makes it a compelling fragment starting point when a balanced, moderately hydrophilic scaffold is desired [1]. Its two hydrogen bond donors allow additional intermolecular interactions without exceeding Lipinski's HBD ceiling of 5, providing synthetic latitude for further functionalization [2].

Lead Optimization Where Lower Molecular Weight is Critical for Oral Bioavailability

With a molecular weight of 154.17 g/mol—significantly lower than the methyl-substituted tetrahydro analogs (168.20 g/mol) and the dimethyl analog (178.19 g/mol)—the target compound is better suited for oral drug candidate optimization where maintaining low MW is a priority for absorption and distribution [3]. This quantitative MW advantage directly supports compliance with the Rule of Five.

Synthesis of Tetrahydro-Triazolopyrimidine Libraries with Defined Physicochemical Fingerprints

The proven commercial availability at 95% purity ensures consistent starting material quality for parallel library synthesis . The unique combination of XLogP3, HBD count, and MW differentiates this building block from all other in-class analogs, enabling the generation of compound collections with distinct property space coverage [1][2][3].

Structure-Activity Relationship (SAR) Studies Targeting Saturation-Dependent Binding

The tetrahydro-pyrimidine ring introduces conformational flexibility absent in the planar aromatic analog, potentially enabling unique binding modes. The quantitative lipophilicity shift (+0.3 log units vs. unsaturated analog) and additional hydrogen bond donor (2 vs. 1) provide clear physicochemical handles for correlating saturation state with biological activity [1][2].

Quote Request

Request a Quote for {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.